molecular formula C16H15N3O3 B2408721 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034498-70-7

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2408721
CAS No.: 2034498-70-7
M. Wt: 297.314
InChI Key: DJJWCZBRCMLPLD-UHFFFAOYSA-N
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Description

N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide (CAS 2034498-70-7) is a heterocyclic small molecule of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C₁₆H₁₅N₃O₃ and a molecular weight of 297.31 g/mol, this compound features a complex structure integrating pyrazine and furan rings, a combination known to contribute to diverse biological activities . Research Applications and Value: This compound's core value lies in its potential as a key intermediate or scaffold for developing novel therapeutic agents . Structurally similar compounds containing furan and pyrazine motifs have demonstrated promising antiviral activity , particularly as non-peptidomimetic inhibitors of viral proteases like SARS-CoV-2 Mpro, a key enzyme in the viral life cycle . Furthermore, analogous structures have been investigated for their anticoagulant potential , acting as covalent, serine-trapping thrombin inhibitors—a mechanism considered a safer alternative to traditional non-covalent anticoagulants due to a potentially reduced bleeding risk . The structural architecture of this molecule also suggests potential applicability in oncology research , as similar heterocyclic frameworks are frequently explored for their cytotoxic properties and ability to inhibit cancer cell proliferation . Handling and Storage: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle the material with appropriate precautions in a controlled laboratory environment. For product stability, it is recommended to store at 2-8°C .

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10-8-12(11(2)22-10)16(20)19-9-13-15(18-6-5-17-13)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJWCZBRCMLPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazine intermediates, followed by their coupling through a series of reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrazine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the furan and pyrazine rings through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in organic synthesis.

Reaction TypeDescription
OxidationCan yield hydroxylated derivatives.
ReductionForms amine derivatives.
SubstitutionIntroduces various substituents into the furan and pyrazine rings.

Biology

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity:
Studies have shown that this compound exhibits antibacterial effects against various pathogens, such as Escherichia coli and Staphylococcus aureus.

Anticancer Activity:
In vitro studies have demonstrated its potential against different cancer cell lines:

  • HepG2 (liver cancer) : Induces apoptosis and cell cycle arrest.
  • MCF-7 (breast cancer) : Shows significant cytotoxicity.

Mechanism of Action:
The compound's mechanism involves binding to specific molecular targets, modulating enzyme or receptor activity to exert biological effects.

Cell LineEffectMechanism
HepG2Apoptosis inductionAlters mitochondrial pathways
MCF-7Cell cycle arrestS-phase inhibition

Medicine

Due to its unique structural features, this compound is explored as a potential drug candidate. Its interactions with biological targets suggest applications in drug design for treating infections and cancers.

Case Studies

  • Anticancer Research :
    A study published in Cancer Letters reported that derivatives of this compound significantly inhibited the growth of cancer cells through apoptosis induction mechanisms. The research highlighted the compound's ability to increase pro-apoptotic proteins while decreasing anti-apoptotic ones.
  • Antimicrobial Efficacy :
    In a study conducted by the Journal of Antimicrobial Chemotherapy, this compound was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide
  • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Uniqueness

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is unique due to its specific combination of furan and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and various applications in research and medicine.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name : N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide
  • Molecular Formula : C16H15N3O3
  • CAS Number : 2034498-70-7

This compound features a unique combination of furan and pyrazine rings, contributing to its distinct chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of furan and pyrazine intermediates.
  • Coupling reactions under controlled conditions (temperature, catalysts).
  • Purification to achieve high yields and purity.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of derivatives related to this compound. For instance:

  • In Vitro Studies : Derivatives showed significant activity against various pathogens with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL .
  • Biofilm Inhibition : These compounds exhibited strong antibiofilm properties against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.
  • Inhibition of DNA Gyrase : It has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent activity .
  • Non-Toxicity : Hemolytic activity studies show low toxicity levels, making it a promising candidate for further development .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamideSimilar pyrazine structureAntimicrobial
N-(3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazoleContains thiazole ringAnticancer potential

This compound is distinguished by its unique combination of rings that provide specific interactions with biological targets.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comprehensive investigation into the antimicrobial properties revealed that derivatives of the compound significantly inhibited biofilm formation while maintaining low cytotoxicity levels .
  • Pharmacological Potential : Research indicates that the compound's structural features allow it to act as a versatile building block in drug development, particularly in creating novel therapeutic agents targeting bacterial infections and possibly cancer .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide?

Answer:
The compound can be synthesized via amide coupling reactions using reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in anhydrous tetrahydrofuran (THF) . Key steps include:

Activation of the carboxylic acid : React 2,5-dimethylfuran-3-carboxylic acid with HATU to form an active ester.

Nucleophilic substitution : Add the amine component (e.g., (3-(furan-2-yl)pyrazin-2-yl)methylamine) under inert conditions.

Purification : Use silica gel flash chromatography with ethyl acetate/hexane gradients (e.g., 30:70) to isolate the product .

Validation : Confirm purity via thin-layer chromatography (TLC) and structural integrity via ¹H-NMR (400 MHz, DMSO-d₆) to detect characteristic peaks (e.g., furan protons at δ 6.2–7.1 ppm, pyrazine protons at δ 8.3–8.9 ppm) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

  • ¹H/¹³C-NMR : To verify regiochemistry and functional groups (e.g., furan vs. pyrazine ring protons) .
  • Melting Point Analysis : Determine consistency with literature values (uncorrected capillary tube method) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) .
  • TLC : Monitor reaction progress and purity using silica gel plates (e.g., Merck F254) with UV visualization .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:
Contradictions may arise from:

  • Isomeric impurities : Use chiral chromatography (e.g., Chiralpak® OD column with 20% MeOH-DMEA in CO₂) to separate enantiomers, as unresolved isomers can skew bioactivity results .
  • Assay variability : Standardize in vitro protocols (e.g., cytotoxicity assays using HepG2 cells) with controls for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Batch purity : Re-evaluate synthetic batches via HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities .

Advanced: What strategies optimize reaction yields for moisture-sensitive intermediates?

Answer:

  • Solvent drying : Use anhydrous THF or DMF, distilled over molecular sieves (3Å) .
  • Inert atmosphere : Conduct reactions under nitrogen/argon with Schlenk-line techniques.
  • Coupling reagent selection : Replace HATU with EDCI/HOBt for cost-sensitive syntheses, though yields may drop by ~10–15% .

Advanced: How can computational modeling aid in understanding this compound’s electronic properties?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nucleophilic attack sites on the pyrazine ring) .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina, validating with experimental IC₅₀ values .

Basic: What are recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the amide bond .

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO (≤0.1%) with PBS or Tween-80 (0.05% v/v) to enhance dispersion .
  • Prodrug modification : Introduce hydrophilic groups (e.g., PEGylation) at the pyrazine nitrogen, though this requires re-evaluating bioactivity .

Basic: What safety precautions are essential during synthesis?

Answer:

  • PPE : Wear nitrile gloves and goggles when handling HATU (corrosive) or THF (flammable) .
  • Waste disposal : Neutralize acidic/basic residues before aqueous disposal (e.g., NaHCO₃ for HATU byproducts) .

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